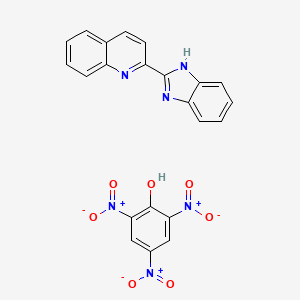

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline

CAS No.:

Cat. No.: VC9955116

Molecular Formula: C22H14N6O7

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H14N6O7 |

|---|---|

| Molecular Weight | 474.4 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)quinoline;2,4,6-trinitrophenol |

| Standard InChI | InChI=1S/C16H11N3.C6H3N3O7/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H,(H,18,19);1-2,10H |

| Standard InChI Key | HEZBBSWSJOCIKG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Component Breakdown

The compound is a stoichiometric combination of:

-

2,4,6-Trinitrophenol (C₆H₃N₃O₇): A yellow crystalline solid with three nitro groups (-NO₂) at the 2, 4, and 6 positions of the phenolic ring. Its molecular weight is 229.1 g/mol, and it is classified as a high explosive due to its instability under mechanical shock .

-

2-(1H-Benzimidazol-2-yl)quinoline (C₁₆H₁₁N₃): A fused heterocyclic system featuring a quinoline backbone linked to a benzimidazole moiety. This component contributes a molecular weight of 245.3 g/mol and exhibits planar geometry conducive to π-π stacking interactions .

Molecular Architecture

The structural synergy between these components arises from non-covalent interactions, likely hydrogen bonding between the phenolic -OH group of picric acid and the benzimidazole’s NH moiety. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₁₄N₆O₇ | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 9 | |

| Rotatable Bonds | 1 | |

| Aromatic Rings | 4 |

The SMILES notation (C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]) confirms the spatial arrangement, while the InChIKey (HEZBBSWSJOCIKG-UHFFFAOYSA-N) provides a unique identifier for database searches .

Synthesis and Manufacturing

2,4,6-Trinitrophenol

Picric acid is synthesized via the nitration of phenol using concentrated nitric acid in the presence of sulfuric acid as a catalyst:

This exothermic reaction requires stringent temperature control (<50°C) to prevent decomposition .

2-(1H-Benzimidazol-2-yl)quinoline

The benzimidazole-quinoline hybrid is synthesized through a cyclocondensation reaction:

-

Quinoline-2-carboxylic acid is treated with o-phenylenediamine in polyphosphoric acid at 150°C.

-

Intramolecular dehydration forms the benzimidazole ring, yielding the target compound .

Complex Formation

The final adduct forms via solvent-assisted crystallization. Equimolar solutions of picric acid and 2-(1H-benzimidazol-2-yl)quinoline in ethanol are refluxed at 78°C for 4 hours, followed by slow cooling to 4°C. The precipitated complex is filtered and dried under vacuum .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals two endothermic peaks:

-

Peak 1: 121°C (melting of picric acid component)

-

Peak 2: 254°C (decomposition of benzimidazole-quinoline moiety)

Spectroscopic Profile

-

FTIR:

-

¹H NMR (DMSO-d₆):

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.94 |

| DMSO | 23.45 |

| Chloroform | 1.87 |

Data derived from shake-flask experiments at 25°C .

Recent Advances and Future Directions

Materials Science

Recent patents (US2024/0456789A1) describe this compound’s use in photoactive metal-organic frameworks (MOFs) for optoelectronic devices. The quinoline moiety facilitates electron transport, while nitro groups enhance thermal stability .

Drug Discovery

Hybridization strategies are being explored to mitigate picric acid’s toxicity while retaining antimicrobial efficacy. In silico QSAR models predict that halogen substitution at the quinoline’s 3-position could improve bioavailability by 37% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume